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Compound of Interest

Compound Name: Acid Red 186 free acid

CAS No.: 50335-05-2

Cat. No.: B1665443

Get Quote

Executive Summary
Acid Red 186 (AR186, C.I. 18810) is a 1:2 chromium-complex monoazo dye widely utilized in

the textile industry for wool and polyamide fibers. Beyond its industrial utility, it serves as a

critical model compound in environmental chemistry for evaluating advanced oxidation

processes (AOPs) and photocatalytic degradation.

This guide provides a rigorous, self-validating framework for the UV-Vis spectral analysis of

AR186. Unlike simple organic dyes, the metal-complex nature of AR186 introduces spectral

complexities—specifically ligand-to-metal charge transfer (LMCT) bands that overlay typical

transitions.[1] This document details the protocols for accurate quantitation, molar absorptivity
determination, and kinetic monitoring of degradation pathways.

Molecular Architecture & Chromophoric Theory[1]
Understanding the structural basis of absorption is a prerequisite for accurate data

interpretation.
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Chemical Structure: AR186 (CAS 52677-44-8) consists of two azo dye ligands complexed to

a central Chromium(III) ion.[1] The ligands are typically derived from the coupling of 4-amino-

3-hydroxynaphthalene-1-sulfonic acid and 1-(3-sulfophenyl)-3-methyl-5-pyrazolone.[1]

Chromophores:

Azo Linkage (-N=N-): The primary chromophore responsible for the visible color.[1]

Cleavage of this bond results in decolorization.

Chromium Complex: The Cr(III) center coordinates with the azo nitrogen and hydroxyl

groups, stabilizing the molecule and inducing a bathochromic shift compared to the free

ligand.

Spectral Fingerprint:

Variability: While typical red azo dyes absorb between 500–520 nm, the specific
coordination geometry of AR186 can shift this peak. Literature values often cite a

around 455 nm to 505 nm depending on pH and solvent coordination [1, 2].

UV Region: Significant absorption occurs in the UV region (approx. 333 nm) due to

aromatic ring transitions (

) [3].[1]

Experimental Framework: Validated Protocols
Materials & Reagents

Analyte: Acid Red 186 (Commercial purity often ~60-80%; recrystallization recommended for

kinetic studies).[1]

Solvent: Deionized water (18.2 MΩ[1]·cm) is standard.[2][3] For solvatochromic studies,

HPLC-grade Methanol or Ethanol may be used.[1]

Buffer: Phosphate buffer (pH 7.0) or Acetate buffer (pH 4.0) to stabilize protolytic equilibria.

Instrument Configuration
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Mode: Double-beam spectrophotometer (to subtract solvent background in real-time).[1]

Bandwidth: 1.0 nm (Critical for resolving fine structure in metal complexes).[1]

Scan Speed: Medium (approx. 200–400 nm/min).[1]

Path Length: 10 mm quartz cuvettes.

Analytical Workflow (Step-by-Step)
Step 1: Stock Solution Preparation

Weigh

mg of AR186.

Dissolve in 100 mL DI water to create a 1000 mg/L (ppm) primary stock.

Sonicate for 10 minutes to ensure complete dissolution of the metal complex.

Step 2: Spectral Scanning (The "Fingerprint")[1]

Dilute stock to approx. 20 mg/L.

Scan from 200 nm to 800 nm.

Identify the empirical

.[2] Note: Do not rely solely on literature; the specific salt form and hydration state of your
batch affect this value.

Step 3: Calibration Curve Construction

Prepare serial dilutions: 5, 10, 20, 40, 60, and 80 mg/L.

Measure Absorbance (

) at

.[1][2][4][5]
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Plot

vs. Concentration (

).

Calculate Molar Absorptivity (

) using the slope (

) of the linear regression:

(Where

g/mol and

cm).[1]

Workflow Visualization
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Figure 1: Validated workflow for the spectral characterization of Acid Red 186. The feedback

loop ensures data integrity before proceeding to kinetic assays.

Data Interpretation & Quantitative Analysis
Spectral Parameters Table
The following table summarizes typical spectral characteristics. Note: Values must be

experimentally verified per batch.
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Parameter Typical Value Structural Origin Notes

(Visible) 455 – 505 nm
Azo group (

) + d-d transitions (Cr)

Primary quantification

peak.[1] Broad due to

metal complexation

[1].

(UV) ~333 nm
Naphthalene ring (

)

Secondary monitoring

peak; less sensitive to

pH changes [3].[1]

Isosbestic Point Variable Acid-Base equilibrium

Observed during pH

titrations; indicates

two distinct species in

equilibrium.[1]

Molar Absorptivity (

)

~15,000 - 25,000 Transition probability

High

allows detection at low

ppm levels.[1]

Degradation Monitoring (Kinetics)
In drug development and environmental remediation (e.g., Fenton oxidation), AR186 is often

used to validate oxidative potential.

Hypochromic Shift: As the azo bond (-N=N-) cleaves, the absorbance at

decreases.[1]

Blue Shift (Hypsochromic): A shift of the peak to lower wavelengths often indicates the

formation of intermediate aromatic amines or removal of the metal center before total

mineralization.

Kinetic Equation (Pseudo-first order):

Where

is initial absorbance,
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is absorbance at time

, and

is the apparent rate constant.[1][5]

Mechanism of Spectral Shift
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Figure 2: Spectroscopic logic of AR186 degradation.[1] The loss of the 505 nm peak correlates

directly to the cleavage of the azo bond.

Troubleshooting & Quality Control
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Common Anomalies
Peak Broadening: Often caused by aggregation of the dye molecules at high concentrations

(>100 ppm). Solution: Ensure concentrations remain within the linear range (Beer-Lambert

limit).

pH Sensitivity: The hydroxyl group on the naphthalene ring is ionizable. A shift in pH can alter

the electron density of the chromophore.[2] Protocol: Always buffer samples if the matrix pH

is unstable.

Metal Detachment: In highly acidic conditions (pH < 2), the Chromium ion may dissociate,

causing a drastic spectral shift and loss of light fastness.

Self-Validation Checklist
Blank Check: Does the solvent blank show flat baseline (Abs < 0.005)?

Linearity: Is the

of the calibration curve > 0.995?

Wavelength Accuracy: Is the observed

within ±2 nm of the daily standard?
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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